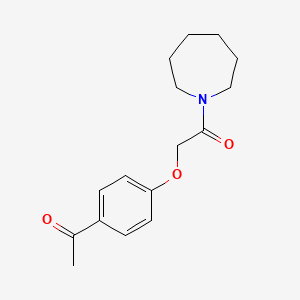
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a hexahydro-1H-azepinyl group attached to the carbonylmethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with hexahydro-1H-azepine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of fine chemicals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler compound with a similar core structure but lacking the hexahydro-1H-azepinyl group.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the hexahydro-1H-azepinyl group.
N-Boc-hexahydro-1H-azepin-4-one: A related compound with a similar azepine structure.
Uniqueness
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is unique due to the presence of the hexahydro-1H-azepinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
29936-71-8 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
Clé InChI |
DMQAICWZFPRRFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


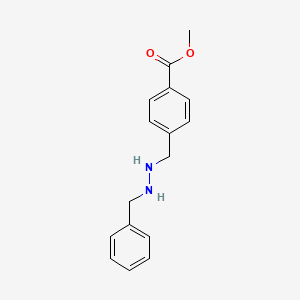
![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)



![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
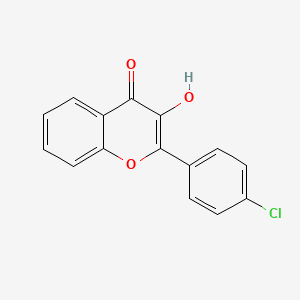
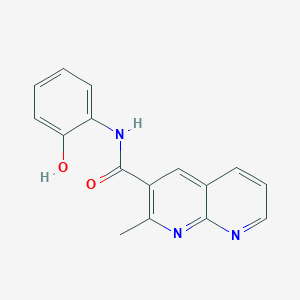

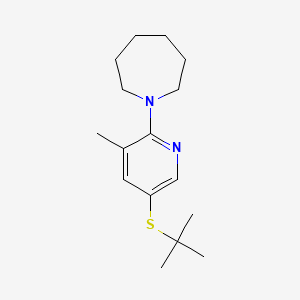


![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)

